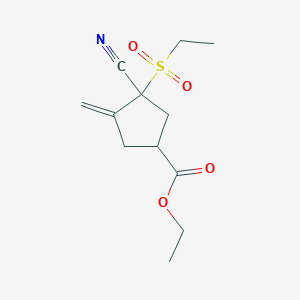

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate

Description

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is a cyclopentane-derived compound featuring a unique combination of functional groups: a cyano group (-CN), an ethylsulfonyl group (-SO₂C₂H₅), a methylene substituent (=CH₂), and an ethyl ester (-COOC₂H₅). Its applications remain speculative but may include roles in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or agrochemical research, given structural parallels to pesticidal sulfonyl-containing compounds .

Properties

Molecular Formula |

C12H17NO4S |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

ethyl 3-cyano-3-ethylsulfonyl-4-methylidenecyclopentane-1-carboxylate |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-11(14)10-6-9(3)12(7-10,8-13)18(15,16)5-2/h10H,3-7H2,1-2H3 |

InChI Key |

NFFSSZHPXNAZAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide . This reaction forms an intermediate that can be further modified to introduce the ethylsulfonyl and methylene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The cyano and ethylsulfonyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate with structurally or functionally related compounds, based on evidence and inferred properties:

Key Observations:

Ring Size and Strain: The cyclopentane core in the target compound offers intermediate ring strain compared to cyclobutane (higher strain) and cyclohexane (lower strain). This impacts conformational flexibility and reactivity.

Functional Group Influence: The ethylsulfonyl group (-SO₂C₂H₅) in the target compound and demeton-S-methylsulphon increases polarity and stability against hydrolysis compared to sulfonates or thioethers.

Applications: Demeton-S-methylsulphon’s pesticidal activity highlights the role of sulfonyl groups in agrochemical design, suggesting possible pesticidal utility for the target compound .

Research Findings and Data

Limitations in Current Evidence:

- Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the provided materials. Comparisons rely on structural analogs and inferred properties.

Biological Activity

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : CHNOS

- Molecular Weight : 257.31 g/mol

- CAS Number : 1710293-62-1

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group enhances its reactivity, potentially allowing it to participate in nucleophilic addition reactions with biomolecules.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, derivatives with cyano and sulfonyl groups have shown significant activity against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Research indicates that compounds containing cyano and ethylsulfonyl groups can inhibit cancer cell proliferation. A study demonstrated that such compounds induce apoptosis in cancer cells through the activation of caspase pathways, which could be a potential mechanism for this compound's anticancer effects.

Case Studies

-

Case Study on Antimicrobial Effects

- A study evaluated the antimicrobial efficacy of various cyano-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL, indicating a promising antimicrobial potential for this compound.

-

Case Study on Anticancer Properties

- In vitro assays were conducted using human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth with an IC value of approximately 15 µM after 48 hours, suggesting significant anticancer activity.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.